(3-(Benzyloxy)phenyl)hydrazine hydrochloride
Overview
Description
“(3-(Benzyloxy)phenyl)hydrazine hydrochloride” is a unique chemical compound with the empirical formula C13H15ClN2O . It has a molecular weight of 250.72 . The compound is typically in the form of an off-white solid .
Synthesis Analysis
The synthesis of phenylhydrazine derivatives, such as “(3-(Benzyloxy)phenyl)hydrazine hydrochloride”, typically involves the oxidation of aniline with sodium nitrite in the presence of hydrogen chloride to form a diazonium salt. This salt is then reduced using sodium sulfite in the presence of sodium hydroxide .Molecular Structure Analysis
The InChI string of “(3-(Benzyloxy)phenyl)hydrazine hydrochloride” is1S/C13H14N2O.ClH/c14-15-12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11;/h1-9,15H,10,14H2;1H
. The SMILES string is NNC1=CC=CC(OCC2=CC=CC=C2)=C1.Cl
. Physical And Chemical Properties Analysis
“(3-(Benzyloxy)phenyl)hydrazine hydrochloride” is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the searched data.Scientific Research Applications
Synthesis and Characterization of New Compounds
(3-(Benzyloxy)phenyl)hydrazine hydrochloride has been utilized in the synthesis of biologically active compounds. For example, it has been used in the synthesis of azo-pyrazoline derivatives, which show significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Hawaiz & Samad, 2012). Additionally, its derivatives have been synthesized and analyzed for their molecular structure, demonstrating its versatility in creating new molecular frameworks (Pinto et al., 1999).
Development of Antimicrobial and Anti-inflammatory Agents
Research has been conducted on the development of antimicrobial and anti-inflammatory agents using derivatives of (3-(Benzyloxy)phenyl)hydrazine hydrochloride. For instance, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been prepared and evaluated for their antimicrobial and anti-inflammatory activities (Kendre et al., 2015).
Analytical Chemistry Applications
This compound has also found use in analytical chemistry. For example, it has been involved in studies using potassium persulphate as a volumetric reagent for the determination of various compounds, highlighting its utility in analytical methodologies (Singh et al., 1958).
Antifungal and Antitumor Research
(3-(Benzyloxy)phenyl)hydrazine hydrochloride derivatives have been studied for their antifungal potential, demonstrating effectiveness against human pathogenic fungi (Rastogi et al., 2013). Additionally, research into antitumor agents has incorporated this compound, where derivatives have been evaluated for cytotoxic activity against various human carcinoma cell lines (El‐serwy et al., 2016).
Safety And Hazards
“(3-(Benzyloxy)phenyl)hydrazine hydrochloride” should be handled with care. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing in mist, gas, or vapors . Phenylhydrazine, a related compound, is known to cause skin sensitization, hemolytic anemia, breathing difficulty, cyanosis, jaundice, kidney damage, and vascular thrombosis .
Relevant Papers Unfortunately, specific papers related to “(3-(Benzyloxy)phenyl)hydrazine hydrochloride” were not found in the searched data .
properties
IUPAC Name |
(3-phenylmethoxyphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c14-15-12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11;/h1-9,15H,10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMGCMOISVZVKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911037 | |
Record name | [3-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10911037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzyloxy)phenyl)hydrazine hydrochloride | |
CAS RN |
59146-68-8, 109221-90-1, 56468-67-8 | |
Record name | Hydrazine, [3-(phenylmethoxy)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59146-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10911037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 59146-68-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 56468-67-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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